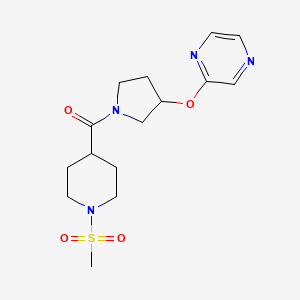

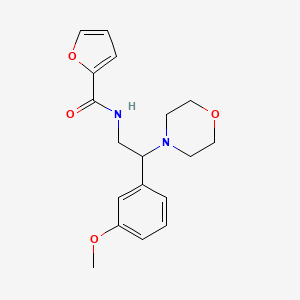

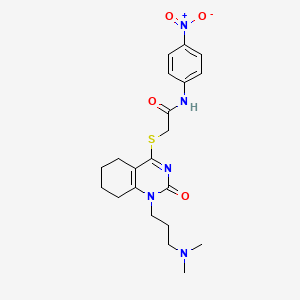

5-oxo-1-phenyl-N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)pyrrolidine-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "5-oxo-1-phenyl-N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)pyrrolidine-3-carboxamide" is a derivative of 5-oxo-1-phenylpyrrolidine-3-carboxylic acid, which has been the subject of various synthetic and biological studies. These derivatives have been explored for their potential as antibacterial drugs and have been synthesized using different chemical approaches .

Synthesis Analysis

The synthesis of related compounds involves multi-step chemical transformations. For instance, a library of 6-(5-oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides was prepared using a parallel solution-phase approach, starting from itaconic acid and proceeding through a series of reactions including amidation with aliphatic amines to afford the final carboxamides . Similarly, other analogs have been synthesized, which include modifications to the pyrrolidine ring and the introduction of methylamino residues .

Molecular Structure Analysis

The molecular structure of these compounds has been established using various spectroscopic techniques such as UV-Vis absorption spectroscopy, IR, 1H, 13C NMR, and mass spectroscopy . Additionally, quantum mechanical studies have been conducted to investigate the spectroscopic properties and to calculate parameters such as Mulliken charges, HOMO and LUMO energies, and molecular electrostatic potential .

Chemical Reactions Analysis

The chemical reactivity of these compounds includes their ability to undergo further transformations. For example, Mannich base derivatives have been synthesized by reacting certain pyrimidine derivatives with formaldehyde and piperidine . This indicates the potential for these compounds to participate in a variety of chemical reactions, which could be exploited for further chemical modifications or for the synthesis of more complex molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds, such as thermodynamic parameters, dipole moment, polarizability, and first-order hyperpolarizability, have been studied using quantum chemical methods. These properties are crucial for understanding the behavior of these molecules in different environments and can influence their biological activity .

Applications De Recherche Scientifique

Synthesis of Heterocyclic Compounds

The chemical structure of the compound shares similarities with other heterocyclic compounds that have been synthesized for potential biological activities. For instance, the synthesis of novel pyridothienopyrimidines and pyridothienotriazines demonstrates the utility of related heterocyclic compounds in generating new chemical entities with possible antimicrobial activities (Abdel-rahman, Bakhite, & Al-Taifi, 2002). These efforts underscore the importance of such compounds in the exploration of new therapeutic agents.

Biological Evaluation and Activity Studies

Research involving similar compounds has been directed towards evaluating their biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. For example, novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone were synthesized and assessed for their anti-inflammatory and analgesic properties, highlighting the potential therapeutic applications of these heterocycles (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Anticancer and Anti-angiogenic Applications

The exploration of anticancer and anti-angiogenic properties is another significant area of research for compounds with similar structures. The synthesis and biological evaluation of novel pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents illustrate the ongoing efforts to discover new cancer therapies (Rahmouni et al., 2016). These studies are crucial for identifying new drug candidates that can inhibit cancer growth and proliferation.

Propriétés

IUPAC Name |

5-oxo-1-phenyl-N-[1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]pyrrolidine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22F3N5O2/c22-21(23,24)17-11-18(26-13-25-17)28-8-6-15(7-9-28)27-20(31)14-10-19(30)29(12-14)16-4-2-1-3-5-16/h1-5,11,13-15H,6-10,12H2,(H,27,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIVMPHZIIVDCNP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1NC(=O)C2CC(=O)N(C2)C3=CC=CC=C3)C4=NC=NC(=C4)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22F3N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(Hydroxymethyl)-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B2561643.png)

![N-(4-bromobenzyl)-4-(4-isopropyl-3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-2-yl)benzamide](/img/structure/B2561647.png)

![2-{Methyl[2-(trifluoromethyl)quinazolin-4-yl]amino}acetic acid](/img/structure/B2561650.png)

![3-chloro-4-methoxy-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}benzene-1-sulfonamide](/img/structure/B2561652.png)

![(1R,5S)-8-((4-chloro-3-(trifluoromethyl)phenyl)sulfonyl)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octane](/img/structure/B2561654.png)